molecular formula C9H13NO B13162202 1-(Cyclopropylamino)hex-4-yn-2-one

1-(Cyclopropylamino)hex-4-yn-2-one

Cat. No.: B13162202
M. Wt: 151.21 g/mol
InChI Key: XOVRCYWENXZSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylamino)hex-4-yn-2-one is an organic compound with the molecular formula C₉H₁₃NO It is characterized by the presence of a cyclopropylamino group attached to a hex-4-yn-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylamino)hex-4-yn-2-one typically involves the reaction of cyclopropylamine with hex-4-yn-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylamino)hex-4-yn-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclopropylamino)hex-4-yn-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylamino)hex-4-yn-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    1-(Cyclopropylamino)hex-4-yn-2-ol: A similar compound with an alcohol group instead of a ketone.

    1-(Cyclopropylamino)hex-4-yn-2-amine: A compound with an amine group in place of the ketone.

Uniqueness: 1-(Cyclopropylamino)hex-4-yn-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(cyclopropylamino)hex-4-yn-2-one

InChI

InChI=1S/C9H13NO/c1-2-3-4-9(11)7-10-8-5-6-8/h8,10H,4-7H2,1H3

InChI Key

XOVRCYWENXZSNF-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(=O)CNC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.